![molecular formula C13H17N3O2 B2706971 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 901864-71-9](/img/structure/B2706971.png)
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a heterocyclic compound with a molecular formula of C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . This reaction furnishes tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted to the desired compound through various chemical transformations . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor activity. Specifically, compounds related to 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of specific oncogenic pathways and the induction of cell cycle arrest in cancer cells. For example, compounds in this class may interact with kinases or other enzymes involved in cell proliferation and survival.
Enzyme Inhibition
The compound has been studied as a potential inhibitor of various enzymes relevant to disease mechanisms. For instance:
- GPR119 Receptor Agonism : Research has indicated that related compounds can act as agonists for the GPR119 receptor, which is involved in glucose metabolism and insulin secretion. This suggests potential applications in the treatment of type 2 diabetes mellitus.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Key parameters include:
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | High tissue affinity |
Metabolism | Liver (CYP450 involvement) |
Excretion | Renal |
These properties influence the compound's bioavailability and therapeutic efficacy.
Case Study: Anticancer Research
A study evaluated the anticancer properties of various pyrazolo[3,4-b]pyridine derivatives, including this compound. Results showed that these compounds inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range.
Case Study: Diabetes Treatment
In another study focusing on GPR119 agonists, derivatives were tested in diabetic animal models. The results indicated improved glycemic control and insulin sensitivity, suggesting a promising role for this compound class in diabetes management.
Wirkmechanismus
The mechanism of action of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:
- 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- 3-bromo-1H-pyrazolo[3,4-b]pyridine
- 5-iodo-1H-pyrazolo[3,4-b]pyridine
These compounds share the pyrazolopyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Biologische Aktivität
3-{Tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{13}H_{16}N_{4}O_2
- Molecular Weight : 252.29 g/mol
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor activity. For instance, compounds related to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The results indicated that these compounds could inhibit cell proliferation effectively.
Case Study: In Vitro Anti-Proliferative Activity
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In a study evaluating various pyrazole derivatives, it was found that certain modifications led to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-inflammatory Activity Data
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against a range of bacteria and fungi. The compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in preliminary tests.
Antimicrobial Efficacy Table
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | |
Escherichia coli | 0.5 µg/mL |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes. The compound's interaction with targets such as cyclin-dependent kinases (CDKs) has been noted, which plays a crucial role in cell cycle regulation.
Eigenschaften
IUPAC Name |
3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVWZFBIOBMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.